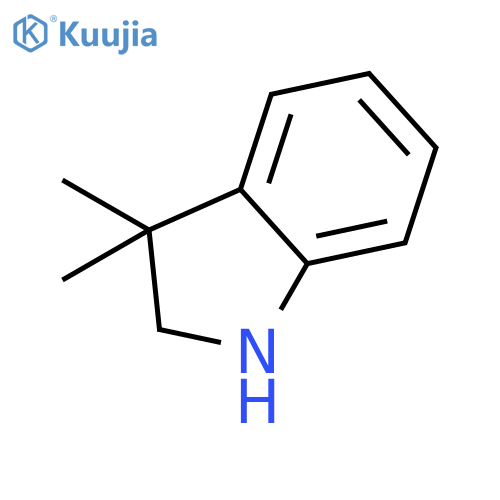

Cas no 1914-02-9 (3,3-Dimethylindoline)

3,3-Dimethylindoline 化学的及び物理的性質

名前と識別子

-

- 3,3-Dimethylindoline

- 3,3-diMethyl-2,3-dihydro-1H-indole

- 1H-Indole, 2,3-dihydro-3,3-dimethyl-

- 2,3-DIHYDRO-3,3-DIMETHYL-1H-INDOLE

- 3-dimethylindoline

- SRCCLYMWDRNUAF-UHFFFAOYSA-N

- PB13437

- 1H-Indole,2,3-dihydro-3,3-dimethyl-

- AK139225

- 1914-02-9

- MFCD11847210

- SY097828

- DB-337863

- 3,3-dimethyl-1,2-dihydroindole

- A919216

- 3 pound not3-Dimethylindoline

- AKOS006237207

- CS-0051621

- EN300-60532

- DTXSID00473018

- AMY31746

- BAA91402

- SCHEMBL1031209

- DS-6539

-

- MDL: MFCD11847210

- インチ: 1S/C10H13N/c1-10(2)7-11-9-6-4-3-5-8(9)10/h3-6,11H,7H2,1-2H3

- InChIKey: SRCCLYMWDRNUAF-UHFFFAOYSA-N

- SMILES: N1([H])C2=C([H])C([H])=C([H])C([H])=C2C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]

計算された属性

- 精确分子量: 147.10489

- 同位素质量: 147.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.8

- トポロジー分子極性表面積: 12

じっけんとくせい

- Color/Form: Pale-yellow to Yellow-brown Solid

- PSA: 12.03

3,3-Dimethylindoline Security Information

- Signal Word:Warning

- 危害声明: H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 储存条件:Keep in dark place,Sealed in dry,2-8°C

3,3-Dimethylindoline Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM132082-250mg |

3,3-dimethylindoline |

1914-02-9 | 95%+ | 250mg |

$*** | 2023-03-30 | |

| Enamine | EN300-60532-1.0g |

3,3-dimethyl-2,3-dihydro-1H-indole |

1914-02-9 | 93% | 1g |

$155.0 | 2023-06-08 | |

| Enamine | EN300-60532-0.1g |

3,3-dimethyl-2,3-dihydro-1H-indole |

1914-02-9 | 93% | 0.1g |

$54.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121949-50G |

3,3-dimethyl-2,3-dihydro-1H-indole |

1914-02-9 | 97% | 50g |

¥ 16,387.00 | 2023-04-14 | |

| abcr | AB306101-10 g |

3,3-Dimethylindoline, 95%; . |

1914-02-9 | 95% | 10g |

€1,269.10 | 2022-06-02 | |

| Ambeed | A129561-250mg |

3,3-Dimethylindoline |

1914-02-9 | 97% | 250mg |

$40.0 | 2025-02-26 | |

| AstaTech | 50729-0.25/G |

3,3-DIMETHYLINDOLINE |

1914-02-9 | 95% | 0.25g |

$54 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KV771-200mg |

3,3-Dimethylindoline |

1914-02-9 | 97% | 200mg |

343.0CNY | 2021-07-12 | |

| Ambeed | A129561-100mg |

3,3-Dimethylindoline |

1914-02-9 | 97% | 100mg |

$28.0 | 2025-02-26 | |

| Alichem | A199008714-1g |

3,3-Dimethylindoline |

1914-02-9 | 97% | 1g |

$243.00 | 2023-09-02 |

3,3-Dimethylindoline 関連文献

-

1. An effective π-extended squaraine for solution-processed organic solar cells with high efficiencyDaobin Yang,Hisahiro Sasabe,Yan Jiao,Taojun Zhuang,Yan Huang,Xuemei Pu,Takeshi Sano,Zhiyun Lu,Junji Kido J. Mater. Chem. A 2016 4 18931

-

Ignazio Roppolo,Francesca Frascella,Matteo Gastaldi,Micaela Castellino,Betty Ciubini,Claudia Barolo,Luciano Scaltrito,Carmelo Nicosia,Marco Zanetti,Annalisa Chiappone Polym. Chem. 2019 10 5950

-

3. Novel reactions of indoleninesA. H. Jackson,P. Smith J. Chem. Soc. C 1968 1667

-

Kada Yesudas Phys. Chem. Chem. Phys. 2013 15 19465

-

Chi-Chi Wu,Elise Y. Li,Pi-Tai Chou Chem. Sci. 2022 13 7181

-

Michele Zanoni,Simon Coleman,Kevin J. Fraser,Robert Byrne,Klaudia Wagner,Sanjeev Gambhir,David L. Officer,Gordon G. Wallace,Dermot Diamond Phys. Chem. Chem. Phys. 2012 14 9112

-

Amy Gelmi,Michele Zanoni,Michael J. Higgins,Sanjeev Gambhir,David L. Officer,Dermot Diamond,Gordon G. Wallace J. Mater. Chem. B 2013 1 2162

-

C. de Graaff,L. Bensch,Matthijs J. van Lint,E. Ruijter,R. V. A. Orru Org. Biomol. Chem. 2015 13 10108

-

Erlin Yue,Furong Cao,Jun Zhang,Wenjuan Zhang,Youshu Jiang,Tongling Liang,Wen-Hua Sun RSC Adv. 2021 11 13274

-

10. Keten. Part VI. The adducts of dimethylketen with diarylnitronesR. N. Pratt,D. P. Stokes,G. A. Taylor,P. C. Brookes J. Chem. Soc. C 1968 2086

3,3-Dimethylindolineに関する追加情報

Introduction to 3,3-Dimethylindoline (CAS No. 1914-02-9)

3,3-Dimethylindoline, identified by the chemical compound code CAS No. 1914-02-9, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its indoline core structure with two methyl substituents at the 3-position, exhibits a unique set of chemical and biological properties that make it a valuable scaffold for drug discovery and material science applications.

The indoline moiety is a fused benzene and pyrrole ring system, which is known for its presence in various bioactive natural products and pharmaceuticals. The introduction of methyl groups at the 3-position of the indoline ring modifies its electronic and steric properties, influencing its reactivity and biological interactions. This structural feature has been leveraged in the design of novel compounds with potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 3,3-dimethylindoline, making it more accessible for research purposes. The synthesis typically involves condensation reactions between appropriate precursors, such as ketones and ammonia derivatives, followed by cyclization steps to form the indoline ring system. The presence of methyl groups enhances the stability and lipophilicity of the molecule, which can be advantageous for membrane permeability and metabolic stability in drug candidates.

In the realm of pharmaceutical research, 3,3-dimethylindoline has been investigated for its potential role as an intermediate in the synthesis of more complex molecules. Its indoline core is a privileged structure in medicinal chemistry, often found in drugs targeting neurological disorders, cancer, and infectious diseases. The modifications introduced at the 3-position can fine-tune the pharmacokinetic properties of derivatives, making them more suitable for specific therapeutic indications.

One of the most compelling areas of research involving 3,3-dimethylindoline is its application as a building block for small-molecule inhibitors. Studies have demonstrated its utility in developing compounds that interact with biological targets such as enzymes and receptors. For instance, derivatives of 3,3-dimethylindoline have shown promise in inhibiting kinases involved in cancer progression. The ability to modify the indoline scaffold allows researchers to explore a wide range of biological activities by altering substituents at various positions.

The chemical reactivity of 3,3-dimethylindoline also makes it a valuable tool in material science. Its ability to undergo various functionalization reactions enables the creation of polymers and advanced materials with tailored properties. For example, polymers incorporating indoline moieties have been explored for their potential use in organic electronics and photovoltaic devices due to their optoelectronic characteristics.

Recent studies have highlighted the role of 3,3-dimethylindoline in modulating biological pathways relevant to neurodegenerative diseases. The indoline scaffold is known to interact with certain neurotransmitter receptors and ion channels, suggesting its potential as a lead compound for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Further investigation into its derivatives could uncover novel therapeutic strategies.

The synthesis and application of 3,3-dimethylindoline derivatives continue to be an active area of research due to their diverse biological activities and synthetic versatility. Advances in computational chemistry have also facilitated the design of new analogs with improved properties using virtual screening methods. This combination of experimental synthesis and computational modeling accelerates the discovery process.

In conclusion,3,3-Dimethylindoline (CAS No. 1914-02-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for designing molecules with tailored functionalities, making it a cornerstone in modern chemical research. As our understanding of its properties continues to grow,3,3-dimethylindoline will undoubtedly play a pivotal role in future discoveries.

1914-02-9 (3,3-Dimethylindoline) Related Products

- 67932-65-4(5-Ethylindoline)

- 65826-95-1(5-methyl-2,3-dihydro-1H-indole)

- 496-15-1(2,3-dihydro-1H-indole)

- 65673-86-1(7-Methyl-2,3-dihydro-1H-indole)

- 824-21-5(1-methylindoline)

- 13078-91-6(2-(Indolin-3-yl)ethanamine)

- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)

- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)